molecular formula C14H13BrO B3278901 1-Bromo-2-(4-methoxybenzyl)benzene CAS No. 68355-78-2

1-Bromo-2-(4-methoxybenzyl)benzene

Cat. No.: B3278901
CAS No.: 68355-78-2
M. Wt: 277.16 g/mol
InChI Key: PAZUDUISZIOTOD-UHFFFAOYSA-N
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Description

1-Bromo-2-(4-methoxybenzyl)benzene is a brominated aromatic compound featuring a 4-methoxybenzyl substituent at the ortho position relative to the bromine atom. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and heterocycle formation. Its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom, which direct subsequent chemical transformations .

Properties

IUPAC Name

1-bromo-2-[(4-methoxyphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZUDUISZIOTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(4-methoxybenzyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(4-methoxybenzyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(4-methoxybenzyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The methoxybenzyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Bromo-2-(4-methoxybenzyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(4-methoxybenzyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups. The methoxybenzyl group can participate in various redox reactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Structural and Substituent Variations

The following compounds share structural similarities with 1-bromo-2-(4-methoxybenzyl)benzene but differ in substituents or functional groups:

Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference ID
1-Bromo-2-[(4-chlorophenyl)(methoxy)methyl]benzene C₁₄H₁₂BrClO 4-Chlorophenyl, methoxy Enhanced electrophilicity due to Cl; used in carbothioamide synthesis
1-Bromo-2-(4-methoxystyryl)benzene C₁₅H₁₃BrO Styryl group (E/Z isomers) Photocatalysis; E/Z ratio impacts reactivity
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene C₁₅H₁₁BrO Ethynyl linkage Conjugation for optoelectronic materials
1-Bromo-2-(difluoromethoxy)benzene C₇H₅BrF₂O Difluoromethoxy group High electronegativity; liquid state facilitates reactions
1-Bromo-2-(4-isopropoxybenzyl)benzene C₁₆H₁₇BrO Bulky isopropoxy group Steric hindrance affects coupling yields

Physical Properties

  • Boiling Points/Melting Points : Methoxy and benzyl groups generally increase boiling points compared to simpler bromobenzenes. For example, 1-bromo-2-(difluoromethoxy)benzene is a liquid (room temperature), whereas 1-bromo-2-(4-methoxystyryl)benzene is a solid (mp ~120°C) .
  • Solubility : Methoxy groups enhance solubility in polar solvents (e.g., EtOAc, THF), while bromine reduces water solubility .

Key Research Findings

  • Steric Effects : Bulky substituents like isopropoxy (C₁₆H₁₇BrO) reduce reaction rates in cross-coupling due to steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in 1b) increase oxidative stability but reduce nucleophilic substitution rates compared to methoxy derivatives .
  • Safety and Handling : Compounds with sensitive functional groups (e.g., 1-bromo-2-((4-chlorobenzyl)oxy)benzene) require storage at 2–8°C to prevent decomposition .

Biological Activity

1-Bromo-2-(4-methoxybenzyl)benzene is a brominated aromatic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C10_{10}H11_{11}BrO
  • Molecular Weight : 229.1 g/mol

The presence of the bromine atom and the methoxy group suggests potential interactions with biological systems, particularly in terms of reactivity and solubility.

Antitumor Activity

Recent studies indicate that this compound exhibits significant antitumor activity. For instance, a study reported that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.3Apoptosis induction
HT-29 (Colon Cancer)12.7Cell cycle arrest

Anti-inflammatory Effects

Another aspect of its biological activity is its anti-inflammatory properties. In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Cytokine Reduction (%) Concentration (µM)
TNF-α4010
IL-63510

The mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Inhibition of Signaling Pathways : It can interfere with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
  • Modulation of Gene Expression : The compound may alter the expression of genes associated with apoptosis and inflammation.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
    • Findings : Tumor volume decreased by 50% after 4 weeks of treatment compared to control groups.
  • Inflammation Model Study : In a murine model of arthritis, administration of the compound led to reduced joint swelling and pain, correlating with decreased levels of inflammatory markers.
    • Findings : Histological analysis showed reduced infiltration of immune cells in treated joints.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-(4-methoxybenzyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-(4-methoxybenzyl)benzene

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